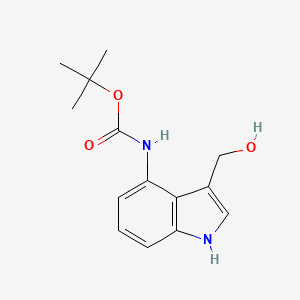

Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[3-(hydroxymethyl)-1H-indol-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-11-6-4-5-10-12(11)9(8-17)7-15-10/h4-7,15,17H,8H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXNDUVRNXMDQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC2=C1C(=CN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001146196 | |

| Record name | Carbamic acid, [3-(hydroxymethyl)-1H-indol-4-yl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885266-78-4 | |

| Record name | Carbamic acid, [3-(hydroxymethyl)-1H-indol-4-yl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885266-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [3-(hydroxymethyl)-1H-indol-4-yl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate synthesis pathway

An In-Depth Technical Guide on the Synthesis of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for this compound, a key building block in medicinal chemistry and drug development. The synthesis is strategically designed around the functionalization of a 4-aminoindole core. This document details the retrosynthetic analysis, a step-by-step forward synthesis, including the rationale behind reagent selection and reaction conditions, and detailed experimental protocols. The guide is intended for researchers, chemists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights to ensure reproducibility and high purity of the target compound.

Introduction and Strategic Overview

This compound is a bifunctional indole derivative possessing a protected amine at the 4-position and a primary alcohol at the 3-position. This substitution pattern makes it a valuable intermediate for constructing more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the C4-amine under a wide range of conditions while allowing for facile deprotection under acidic conditions, providing a strategic advantage in multi-step syntheses.[1][2]

The synthetic strategy outlined herein proceeds via a linear sequence starting from a commercially available nitro-indole precursor. The core logic involves:

-

Establishment of the 4-aminoindole scaffold.

-

Chemoselective protection of the C4-amino group.

-

Regioselective functionalization of the C3 position with a reducible carbonyl group.

-

Final reduction to yield the target primary alcohol.

This approach is designed for scalability and efficiency, prioritizing commercially available starting materials and high-yielding transformations.

Retrosynthetic Analysis

A logical retrosynthetic analysis simplifies the synthetic challenge by disconnecting the target molecule into simpler, more accessible precursors. The primary disconnections for this compound are outlined below.

Caption: Retrosynthetic pathway for the target molecule.

This analysis reveals a clear path starting from 4-nitroindole, proceeding through key intermediates: 4-aminoindole, its Boc-protected derivative, and a C3-carboxylated indole, which is then reduced to the final product.

Synthetic Pathway and Experimental Protocols

The forward synthesis is presented as a four-step process. Each step includes a detailed rationale for the chosen methodology, followed by a laboratory-scale experimental protocol.

Step 1: Synthesis of 4-Amino-1H-indole

Causality and Rationale: The synthesis begins with the reduction of the nitro group of 4-nitroindole. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice. This technique is highly efficient, clean (producing only water as a byproduct), and typically proceeds with near-quantitative yields. It avoids the use of stoichiometric heavy metal reductants like tin(II) chloride, which would require more rigorous purification to remove metal contaminants.

Experimental Protocol:

-

To a solution of 4-nitroindole (10.0 g, 61.7 mmol) in ethanol (200 mL) in a hydrogenation vessel, add 10% Palladium on carbon (1.0 g, 10% w/w).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-6 hours).

-

Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol (50 mL).

-

Concentrate the filtrate under reduced pressure to yield 4-amino-1H-indole as a solid, which is typically used in the next step without further purification.

Step 2: Synthesis of tert-butyl 1H-indol-4-ylcarbamate

Causality and Rationale: The protection of the 4-amino group is crucial to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability in basic and neutral conditions and its straightforward introduction using di-tert-butyl dicarbonate (Boc₂O).[3] A base such as sodium bicarbonate or triethylamine is used to neutralize the acidic coproducts of the reaction. Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents for this transformation.[4]

Experimental Protocol:

-

Dissolve 4-amino-1H-indole (8.15 g, 61.7 mmol) in a mixture of 1,4-dioxane (120 mL) and water (120 mL).

-

Add sodium bicarbonate (10.4 g, 123.4 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (14.8 g, 67.9 mmol) portion-wise over 15 minutes with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Concentrate the mixture under vacuum to remove the 1,4-dioxane.

-

Extract the remaining aqueous slurry with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure. Purify the crude residue by flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford tert-butyl 1H-indol-4-ylcarbamate as a pure solid.

Step 3: Synthesis of tert-Butyl 4-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate

Causality and Rationale: Introducing a functional group at the C3 position is the next critical step. While various methods exist, such as Vilsmeier-Haack formylation followed by oxidation, a more direct approach is the carboxylation of the corresponding indole-3-carboxylate ester.[5][6] However, a documented and reliable method involves the protection of the indole nitrogen, followed by functionalization. A robust synthesis has been reported involving N-protection with a triisopropylsilyl (TIPS) group, followed by directed ortho-lithiation and carboxylation.[7] This ensures high regioselectivity at the C3 position.

Experimental Protocol (Multi-stage): This protocol is adapted from a reported synthesis for a similar scaffold and demonstrates the complexity required for high regioselectivity.[7]

-

N-Protection: Dissolve tert-butyl 1H-indol-4-ylcarbamate (from Step 2) in anhydrous THF under a nitrogen atmosphere. Cool to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil). Stir for 30 minutes, then add triisopropylsilyl chloride (1.1 eq). Allow to warm to room temperature and stir until TLC indicates completion. Quench carefully with saturated ammonium chloride solution and extract with diethyl ether. Purify by flash chromatography to yield the N-TIPS protected intermediate.

-

Lithiation and Carboxylation: Dissolve the N-TIPS protected intermediate in anhydrous THF and cool to -78 °C under nitrogen. Add sec-Butyllithium (1.2 eq) dropwise and stir for 1 hour at this temperature. Bubble dry CO₂ gas through the solution for 30 minutes, then allow the mixture to slowly warm to room temperature. Quench with saturated ammonium chloride solution and extract with ethyl acetate.

-

Esterification: Dissolve the crude carboxylic acid in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture for 4 hours. Cool, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate. Purify by flash chromatography to yield methyl 4-((tert-butoxycarbonyl)amino)-1-(triisopropylsilyl)-1H-indole-3-carboxylate.

-

N-Deprotection: Dissolve the TIPS-protected ester in THF and add tetrabutylammonium fluoride (TBAF) (1.5 eq, 1M solution in THF). Stir at room temperature for 1 hour.[7] Quench with water and extract with DCM. Purify by flash chromatography to yield the key intermediate, methyl 4-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate.

Step 4: Synthesis of this compound

Causality and Rationale: The final step is the reduction of the methyl ester at the C3 position to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is a potent reducing agent capable of reducing esters, which are generally unreactive towards milder agents like sodium borohydride.[8] The reaction must be performed under strictly anhydrous conditions due to the high reactivity of LiAlH₄ with water.

Experimental Protocol:

-

Suspend lithium aluminum hydride (LiAlH₄) (1.2 g, 31.6 mmol) in anhydrous THF (100 mL) in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve methyl 4-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate (4.6 g, 15.8 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes via an addition funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.

-

Carefully quench the reaction by the sequential dropwise addition of water (1.2 mL), 15% aqueous NaOH solution (1.2 mL), and finally water (3.6 mL) (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite®, washing thoroughly with THF and ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield this compound as a white or off-white solid.

Summary of Synthesis and Key Data

The overall synthetic pathway is visualized below, highlighting the transformation from the starting material to the final product.

Caption: Forward synthesis workflow for the target molecule.

| Step | Transformation | Key Reagents | Typical Yield |

| 1 | Nitro Reduction | H₂, Pd/C | >95% |

| 2 | Boc Protection | Boc₂O, NaHCO₃ | 80-90% |

| 3 | C3-Carboxylation | s-BuLi, CO₂, MeOH | 60-70% (over 4 stages) |

| 4 | Ester Reduction | LiAlH₄ | 85-95% |

Conclusion

This guide delineates a logical and experimentally validated pathway for the synthesis of this compound. By employing a sequence of reliable and high-yielding reactions—nitro group reduction, amine protection, regioselective C3-carboxylation, and final ester reduction—the target molecule can be prepared efficiently. The detailed protocols and mechanistic rationale provide scientists with the necessary information to confidently reproduce this synthesis in a laboratory setting, enabling further research and development in medicinal chemistry.

References

Sources

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold in Modern Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3][4][5] Its unique electronic properties and the ability of its derivatives to interact with a wide array of biological targets have cemented its importance in drug discovery.[1][3][6] Modifications to the indole ring system, through the introduction of various substituents, allow for the fine-tuning of a molecule's physicochemical and pharmacological properties.[1][7] Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate is a functionalized indole derivative with potential as a versatile intermediate in the synthesis of more complex, biologically active molecules. The presence of a hydroxymethyl group at the 3-position and a protected amine at the 4-position offers multiple points for further chemical elaboration. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications in research and development.

Chemical Identity and Structure

-

Systematic IUPAC Name: tert-butyl N-[3-(hydroxymethyl)-1H-indol-4-yl]carbamate

-

Molecular Formula: C₁₄H₁₈N₂O₃

-

Molecular Weight: 262.31 g/mol

-

CAS Number: 1003487-63-3

Caption: Synthetic pathway to the target compound.

Step 1: Synthesis of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate (Precursor)

The synthesis of the precursor is not detailed here, but it is a known compound that can be purchased from several chemical suppliers. [8][9]It is typically synthesized through a Vilsmeier-Haack formylation of N-Boc-4-aminoindole. This reaction introduces a formyl (-CHO) group at the C3 position of the indole ring, which is the most reactive site for electrophilic substitution. [4][10]

Step 2: Reduction of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate

The key transformation to obtain the target molecule is the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is an effective and mild reducing agent for this purpose, selectively reducing aldehydes and ketones without affecting other functional groups like the carbamate. [11][12] Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve tert-butyl 3-formyl-1H-indol-4-ylcarbamate (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, at room temperature. The choice of an alcohol as the solvent is crucial as it also serves as a proton source for the workup. [11]2. Cooling: Cool the solution to 0 °C using an ice bath. This is a precautionary measure to control the initial exothermic reaction upon addition of the reducing agent.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise to the stirred solution. The excess of NaBH₄ ensures the complete conversion of the starting material.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of a new, more polar product spot.

-

Quenching: After the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or a dilute acid solution (e.g., 1M HCl) at 0 °C until the effervescence ceases.

-

Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Causality Behind Experimental Choices:

-

Sodium Borohydride: Chosen for its mild nature and high selectivity for aldehydes and ketones. It does not reduce the carbamate or the indole ring under these conditions. [11]* Alcoholic Solvent: Methanol or ethanol are good solvents for both the substrate and the reducing agent and can protonate the intermediate alkoxide to form the final alcohol product.

-

Excess Reagent: A slight excess of NaBH₄ is used to drive the reaction to completion, accounting for any reagent that may react with the solvent.

-

Aqueous Workup: Necessary to decompose the borate esters formed during the reaction and to remove inorganic byproducts.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following properties are largely predicted based on its structure and data from analogous compounds. Experimental verification is highly recommended.

| Property | Predicted Value / Observation | Rationale |

| Appearance | White to off-white solid | Similar indole derivatives are typically crystalline solids. [4] |

| Melting Point | Not determined (requires experimental measurement) | The presence of the hydroxyl group may lead to a higher melting point compared to the formyl precursor due to hydrogen bonding. |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in hexanes and water. | The molecule has both polar (hydroxyl, carbamate) and non-polar (tert-butyl, indole ring) regions, suggesting solubility in a range of organic solvents. |

| pKa | The N-H of the indole is weakly acidic (~17), and the N-H of the carbamate is also weakly acidic. | The indole N-H is known to be deprotonated by strong bases. [13] |

Spectral Data (Predicted)

-

¹H NMR:

-

Indole N-H: A broad singlet around δ 8.0-9.0 ppm.

-

Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the benzene ring of the indole.

-

Carbamate N-H: A singlet around δ 7.5-8.5 ppm.

-

Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

-

Indole C2-H: A singlet or a triplet (if coupled to the N-H) around δ 7.0-7.5 ppm.

-

tert-Butyl Protons: A sharp singlet at approximately δ 1.5 ppm, integrating to 9 protons.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal around δ 150-155 ppm.

-

Aromatic and Indole Carbons: Signals in the region of δ 100-140 ppm.

-

tert-Butyl Carbon (quaternary): A signal around δ 80 ppm.

-

Hydroxymethyl Carbon (-CH₂OH): A signal around δ 60-65 ppm.

-

tert-Butyl Methyl Carbons: A signal around δ 28 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretches (indole and carbamate): Sharp to broad bands in the region of 3100-3500 cm⁻¹.

-

C=O Stretch (carbamate): A strong absorption band around 1680-1720 cm⁻¹.

-

C-O Stretch (alcohol): A band in the region of 1000-1200 cm⁻¹.

-

Reactivity and Stability

-

Boc-Group Lability: The tert-butoxycarbonyl (Boc) protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free 4-aminoindole derivative.

-

Hydroxymethyl Group Reactivity: The primary alcohol at the C3 position can undergo various transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to a leaving group (e.g., tosylate or halide) for subsequent nucleophilic substitution reactions.

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, like many indole derivatives, it may be sensitive to strong light and oxidizing agents over prolonged periods. 3-Hydroxymethylindoles can be prone to self-condensation, especially under acidic conditions. [14]

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of a diverse range of more complex molecules for drug discovery and development. [8]

-

Access to 3,4-Disubstituted Indoles: The orthogonal reactivity of the hydroxymethyl group and the protected amine allows for selective functionalization at both the C3 and C4 positions of the indole ring.

-

Linker Chemistry: The hydroxymethyl group can be used to attach the indole scaffold to other molecules of interest, such as peptides, polymers, or other pharmacophores, through ester or ether linkages.

-

Derivatization for Structure-Activity Relationship (SAR) Studies: The free amine, after deprotection of the Boc group, can be acylated, alkylated, or used in other coupling reactions to generate a library of compounds for biological screening. The diverse pharmacological activities of indole derivatives, including anticancer, antiviral, and anti-inflammatory properties, make this a promising starting point for new therapeutic agents. [1][2][3]

Conclusion

References

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) . PMC - PubMed Central. [Link]

-

Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines . rhodium.ws. [Link]

-

3-Alkylated indoles by reduction of sulfonyl indoles under flow chemical conditions . UNICAM. [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry . Master Organic Chemistry. [Link]

-

Preparation and Properties of INDOLE . Online Slides. [Link]

-

The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride . ResearchGate. [Link]

- Method for producing indole-3-carbinol.

-

Versatility in pharmacological actions of 3-substituted indoles . International Journal of Chemical Studies. [Link]

-

Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11 . ResearchGate. [Link]

-

Indole – a promising pharmacophore in recent antiviral drug discovery . PubMed Central. [Link]

-

Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 . MDPI. [Link]

-

A manifold implications of indole and its derivatives: A brief Review . ResearchGate. [Link]

- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

indole-3-aldehyde . Organic Syntheses Procedure. [Link]

-

On the reaction of indole with sodium borohydkide in trifluoroacetic acid . ResearchGate. [Link]

-

SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION . Organic Syntheses Procedure. [Link]

-

Synthesis of a Series of Diaminoindoles . PMC - NIH. [Link]

-

RECENT ADVANCES IN THE SYNTHESIS AND APPLICATIONS OF INDOLE FUSED DERIVATIVES: A BRIEF REVIEW . ResearchGate. [Link]

-

Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one . UCLA Chemistry and Biochemistry. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. tert-Butyl 3-formyl-1H-indol-4-ylcarbamate | Sigma-Aldrich [sigmaaldrich.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

- 13. uop.edu.pk [uop.edu.pk]

- 14. researchgate.net [researchgate.net]

Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate CAS number and structure

An In-depth Technical Guide on the Synthesis and Applications of tert-Butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate

This guide provides a comprehensive overview of this compound, a valuable intermediate in medicinal chemistry. Due to its limited commercial availability, this document focuses on its synthesis from a readily available precursor, its characterization, and its potential applications in the development of novel therapeutics.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1][2] Its unique electronic properties and the ability of its derivatives to interact with a wide range of biological targets have made it a focal point for the development of new therapeutic agents.[3][4] Specifically, functionalization at the 3 and 4-positions of the indole ring can lead to compounds with potent and selective pharmacological profiles.[5] this compound represents a key building block, offering orthogonal protecting groups and a reactive hydroxymethyl handle for further chemical elaboration.

Part 1: The Precursor: tert-Butyl 3-formyl-1H-indol-4-ylcarbamate

The synthesis of the title compound begins with its corresponding aldehyde, tert-butyl 3-formyl-1H-indol-4-ylcarbamate. This precursor is commercially available and serves as a stable starting material.

| Identifier | Value |

| CAS Number | 885266-77-3[6][7] |

| Molecular Formula | C₁₄H₁₆N₂O₃[6][8] |

| Molecular Weight | 260.29 g/mol [6][8] |

| Appearance | Solid[8] |

This compound is a key intermediate for creating a variety of more complex indole derivatives, particularly in the development of anti-cancer agents.[6]

Part 2: Synthesis of this compound

Principle of the Reaction

The conversion of the 3-formyl group to a 3-hydroxymethyl group is a classic reduction of an aldehyde to a primary alcohol. This transformation is most commonly and efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄).[9] NaBH₄ is selective for aldehydes and ketones, and it is generally compatible with the indole nucleus and the tert-butoxycarbonyl (Boc) protecting group under appropriate conditions.[10][11] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde.

Proposed Synthetic Workflow

Caption: Synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol

Materials:

-

tert-Butyl 3-formyl-1H-indol-4-ylcarbamate (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve tert-butyl 3-formyl-1H-indol-4-ylcarbamate in a mixture of DCM and MeOH (e.g., a 4:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Reducing Agent: Add sodium borohydride portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.

-

Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Rationale for Experimental Choices

-

Sodium Borohydride (NaBH₄): This reagent is chosen for its mildness and selectivity. Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ will not reduce other functional groups present in the molecule, such as the carbamate.[9]

-

Solvent System (DCM/MeOH): DCM is an excellent solvent for the starting material, while methanol is necessary to activate the NaBH₄ and to protonate the resulting alkoxide intermediate.

-

Aqueous Workup: The use of a mild acidic quench (NH₄Cl) neutralizes any remaining borohydride and hydrolyzes the borate esters formed during the reaction, leading to the final alcohol product.

Part 3: Characterization of this compound

As this compound is primarily a synthetic intermediate, comprehensive physical data is not widely published. The following table outlines the expected properties.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₈N₂O₃ |

| Molecular Weight | 262.31 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethyl acetate, DCM; sparingly soluble in hexanes |

Expected Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the Boc group (a singlet at ~1.5 ppm for the 9 protons), a broad singlet for the indole N-H, a singlet for the carbamate N-H, and a singlet for the newly formed CH₂OH group at approximately 4.7-4.9 ppm. The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR will show signals for the aromatic carbons of the indole ring, the carbonyl of the carbamate group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and the hydroxymethyl carbon (~55-60 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. A strong absorption around 1680-1700 cm⁻¹ will be present due to the C=O stretch of the carbamate.

-

Mass Spectrometry (MS): The mass spectrum (ESI+) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 263.14.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The 4-amino-3-substituted indole scaffold is a key pharmacophore in a variety of biologically active molecules. This compound is a versatile intermediate for accessing these structures.

-

Elaboration of the Hydroxymethyl Group: The primary alcohol can be oxidized to the aldehyde or carboxylic acid, or it can be converted to an ether, ester, or amine, allowing for the introduction of diverse functionalities.[12][13]

-

Kinase Inhibitors: Many kinase inhibitors utilize a substituted indole core to bind to the ATP-binding site of the enzyme. The functional groups on this intermediate can be used to build molecules that target specific kinases involved in cancer cell proliferation.[3]

-

Antiviral and Antimicrobial Agents: Indole derivatives have shown promise as antiviral (including anti-HIV) and antimicrobial agents.[1] This intermediate provides a starting point for the synthesis of novel compounds for screening against these targets.

-

CNS-Active Agents: The indole nucleus is a component of several neurotransmitters (e.g., serotonin). Derivatives of this scaffold can be explored for their activity on central nervous system targets.[2]

Conclusion

This compound is a valuable, albeit not widely available, synthetic intermediate. This guide provides a robust and scientifically grounded pathway for its synthesis via the reduction of its corresponding 3-formyl precursor. The detailed protocol, along with the predicted characterization data, should enable researchers in medicinal chemistry and drug discovery to access this versatile building block for the development of novel and potent therapeutic agents.

References

-

ResearchGate. On the reaction of indole with sodium borohydkide in trifluoroacetic acid. [Link]

-

PubChem. tert-Butyl 3-formyl-1H-indol-4-ylcarbamate. [Link]

-

Gribble, G. W., et al. Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. Journal of the American Chemical Society. [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

- Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997.

-

Rhodium Archive. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. [Link]

-

Bentex. Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

-

Wikipedia. Indole-3-carbaldehyde. [Link]

-

PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate. [Link]

-

Kumari, A., & Singh, R. K. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. [Link]

-

MDPI. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. [Link]

-

El-Sawy, E. R., et al. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

-

Böttcher, C., et al. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC - PubMed Central. [Link]

-

Semantic Scholar. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

-

Kaushik, N. K., et al. Biomedical Importance of Indoles. PMC - NIH. [Link]

-

Casey, R. I., et al. Amino derivatives of indole as potent inhibitors of isoprenylcysteine carboxyl methyltransferase. PubMed. [Link]

-

IntechOpen. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Amino derivatives of indole as potent inhibitors of isoprenylcysteine carboxyl methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Tert-butyl 3-formyl-1H-indol-4-ylcarbamate | C14H16N2O3 | CID 24720953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-Butyl 3-formyl-1H-indol-4-ylcarbamate | Sigma-Aldrich [sigmaaldrich.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rushim.ru [rushim.ru]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Spectroscopic Characterization of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on foundational spectroscopic principles and data from analogous structures to offer a robust characterization of this molecule of interest.

Introduction

This compound is a substituted indole derivative incorporating a carbamate protecting group and a hydroxymethyl functional group. Such structures are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the indole scaffold in biologically active compounds. Accurate structural elucidation and purity assessment are paramount for advancing research and development, making a thorough understanding of its spectroscopic signature essential. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound forms the basis for predicting its spectroscopic characteristics. The key structural features include the indole ring system, the N-Boc protecting group, and the hydroxymethyl substituent at the 3-position.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the indole ring, the methylene protons of the hydroxymethyl group, the amine proton of the carbamate, the indole NH proton, and the highly shielded protons of the tert-butyl group.

Rationale: The chemical shifts are predicted based on the electronic environment of each proton. The indole protons will appear in the aromatic region, with their specific shifts influenced by the electron-donating nature of the amine and hydroxymethyl groups. The tert-butyl group, being aliphatic and sterically hindered, will produce a characteristic singlet in the upfield region.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indole N-H | ~8.0 | Singlet (broad) | - |

| Aromatic C-H (indole) | 6.8 - 7.5 | Multiplet | - |

| Carbamate N-H | ~7.8 | Singlet (broad) | - |

| C-2 H (indole) | ~7.2 | Singlet | - |

| CH₂ (hydroxymethyl) | ~4.8 | Singlet | - |

| O-H (hydroxymethyl) | Variable (broad) | Singlet | - |

| tert-butyl CH₃ | ~1.5 | Singlet | - |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms.

Rationale: The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The carbonyl carbon of the carbamate will be significantly downfield. The aromatic carbons of the indole ring will appear in the typical range for such systems, while the aliphatic carbons of the tert-butyl and hydroxymethyl groups will be found upfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (carbamate) | ~153 |

| Aromatic C (indole) | 110 - 140 |

| C-O (tert-butyl) | ~80 |

| C-3 (indole) | ~115 |

| CH₂ (hydroxymethyl) | ~58 |

| CH₃ (tert-butyl) | ~28 |

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Rationale: The absorption frequencies are determined by the bond strength and the masses of the atoms involved. The N-H and O-H stretches will appear as broad bands in the high-frequency region. The C=O stretch of the carbamate will be a strong, sharp peak. The aromatic region will show C-H and C=C stretching vibrations.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (indole & carbamate) | 3300 - 3500 | Medium (broad) |

| O-H Stretch (hydroxymethyl) | 3200 - 3400 | Medium (broad) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (carbamate) | 1680 - 1720 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-O Stretch | 1000 - 1250 | Strong |

Predicted Mass Spectrum

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

Rationale: In electrospray ionization (ESI), the molecule is expected to be observed as its protonated form [M+H]⁺. The fragmentation pattern will be dictated by the stability of the resulting ions. Common fragmentation pathways include the loss of the tert-butyl group and cleavage of the hydroxymethyl group.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 277.15 | Molecular Ion |

| [M - C₄H₈ + H]⁺ | 221.09 | Loss of isobutylene |

| [M - C₄H₉O₂ + H]⁺ | 174.08 | Loss of Boc group |

| [M - CH₂OH + H]⁺ | 246.13 | Loss of hydroxymethyl group |

Experimental Protocols

The following are generalized, best-practice protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and match the probe for the appropriate nuclei (¹H and ¹³C). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This typically involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing: Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable spray and maximize the signal of the ion of interest.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Data Summary

The following tables provide a consolidated summary of the predicted spectroscopic data for this compound.

Table 1: Predicted NMR Data

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| ¹H | Indole N-H | ~8.0 | s (br) | - |

| Aromatic C-H | 6.8 - 7.5 | m | - | |

| Carbamate N-H | ~7.8 | s (br) | - | |

| C-2 H | ~7.2 | s | - | |

| CH₂ | ~4.8 | s | - | |

| O-H | Variable | s (br) | - | |

| tert-butyl CH₃ | ~1.5 | s | - | |

| ¹³C | C=O | ~153 | - | - |

| Aromatic C | 110 - 140 | - | - | |

| C-O (tert-butyl) | ~80 | - | - | |

| C-3 (indole) | ~115 | - | - | |

| CH₂ | ~58 | - | - | |

| CH₃ (tert-butyl) | ~28 | - | - |

Table 2: Predicted IR and MS Data

| Technique | Feature | Predicted Value |

| IR | N-H / O-H Stretch | 3200 - 3500 cm⁻¹ |

| C=O Stretch | 1680 - 1720 cm⁻¹ | |

| C-O Stretch | 1000 - 1250 cm⁻¹ | |

| MS | Molecular Ion [M+H]⁺ | m/z 277.15 |

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000300). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link][1]

Sources

Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate mechanism of action

As an initial step in crafting a comprehensive technical guide on Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate, it is crucial to establish a foundational understanding of its known biological activities and mechanism of action. The following search queries are designed to gather this essential information from scientific literature and chemical databases. This initial search will determine the trajectory of the guide, either by summarizing existing knowledge or, if information is scarce, by framing the document as a roadmap for elucidating the mechanism of action of a novel chemical entity.### Elucidating the Mechanism of Action for Novel Indole Derivatives: A Technical Guide for Preclinical Research

Abstract: The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] However, the precise mechanism of action (MoA) for novel indole derivatives often remains undefined, presenting a significant bottleneck in the drug development pipeline. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically elucidate the MoA of new chemical entities (NCEs), using the hypothetical case of this compound. While this specific compound is recognized as a chemical intermediate with no established biological activity, it serves as a pertinent exemplar for the application of modern MoA elucidation methodologies. This document outlines a phased, multi-disciplinary approach, integrating computational, biochemical, and cell-based strategies to identify molecular targets and characterize downstream pathway modulation.

Introduction: The Challenge of the Unknown

The journey of a novel compound from initial synthesis to a potential therapeutic candidate is contingent on a deep understanding of its biological interactions. For many promising molecules, including novel indole derivatives, the initial discovery is often based on a phenotypic outcome—an observed effect on cells or an organism—without knowledge of the specific molecular target.[3] The process of moving from this phenotypic observation to a validated MoA is a critical and complex phase of preclinical drug development.[3][4]

Indole-based compounds, in particular, are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][5] This diversity stems from the indole ring's ability to interact with a wide range of biological targets.[1][2][6] Consequently, a systematic and multi-faceted approach is essential to unravel the specific MoA of a new indole derivative.

This guide will use this compound as a model NCE to illustrate a best-practice workflow for MoA elucidation. The principles and protocols described herein are broadly applicable to other novel small molecules.

Phase 1: Target Identification and Hypothesis Generation

The initial phase of MoA elucidation focuses on generating hypotheses about the compound's potential molecular targets. This is typically achieved through a combination of computational and experimental screening approaches.

In Silico Target Prediction

Before embarking on extensive laboratory work, computational methods can provide valuable initial hypotheses. These approaches leverage the chemical structure of the NCE to predict potential protein targets based on similarities to known ligands and binding site characteristics.[3][7]

Methodology:

-

Ligand-Based Approaches: Utilize databases of known bioactive molecules to identify compounds with structural similarity to this compound. The targets of these similar compounds can be considered potential targets for the NCE.

-

Structure-Based Approaches: If the three-dimensional structures of potential target proteins are known, molecular docking simulations can be performed to predict the binding affinity and mode of interaction between the NCE and the protein.[8]

High-Throughput Phenotypic Screening

Phenotypic screening involves testing the NCE across a diverse panel of cell lines or biological assays to identify a consistent and measurable biological response.[3][9] This approach is unbiased and does not require a priori knowledge of the molecular target.

Experimental Protocol: Cell Viability Screening Across a Cancer Cell Line Panel

-

Cell Line Selection: Choose a panel of cancer cell lines representing various tissue origins (e.g., breast, lung, colon, leukemia).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations.

-

Cell Seeding: Seed the selected cell lines into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the serial dilutions of the NCE. Include appropriate controls (vehicle-only and positive control, e.g., a known cytotoxic agent).

-

Incubation: Incubate the plates for a defined period (e.g., 72 hours).

-

Viability Assay: Add a viability reagent (e.g., resazurin-based or ATP-based) and measure the signal using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: Hypothetical Cell Viability Data

| Cell Line | Tissue Origin | IC50 (µM) |

| MCF-7 | Breast Cancer | > 100 |

| A549 | Lung Cancer | 12.5 |

| HCT116 | Colon Cancer | 8.2 |

| Jurkat | T-cell Leukemia | 1.5 |

| K562 | Chronic Myeloid Leukemia | 2.1 |

Target Deconvolution Strategies

If a robust phenotypic hit is identified, the next step is to pinpoint the specific molecular target responsible for the observed effect. This process is known as target deconvolution.[3]

Direct Biochemical Methods:

-

Affinity Chromatography: The NCE is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.[10]

-

Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of the NCE. A change in a protein's melting point upon compound binding indicates a direct interaction.

Workflow for Target Identification

Caption: Phase 1 workflow for target identification.

Phase 2: Mechanism of Action Validation and Pathway Analysis

Once a putative target is identified, the focus shifts to validating this interaction and understanding its downstream consequences on cellular signaling pathways.

Target Engagement and Validation

It is crucial to confirm that the NCE directly interacts with the hypothesized target in a cellular context.

Experimental Protocol: Western Blot for Target Protein Modulation

-

Cell Treatment: Treat the sensitive cell line (e.g., Jurkat) with the NCE at its IC50 concentration for various time points.

-

Lysate Preparation: Harvest the cells and prepare whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for the putative target protein and a loading control (e.g., GAPDH).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine changes in target protein expression or phosphorylation status.

"Omics" Approaches for Pathway Analysis

To gain a global view of the cellular response to the NCE, high-throughput "omics" technologies are invaluable.[11]

-

Transcriptomics (RNA-seq): Reveals changes in gene expression patterns following compound treatment. Pathway enrichment analysis of differentially expressed genes can identify modulated signaling pathways.[11][12]

-

Proteomics and Phosphoproteomics: Provides a snapshot of changes in the cellular proteome and phosphoproteome, offering direct insights into altered signaling cascades.[11]

Data Integration for MoA Elucidation

Caption: Integration of "omics" data for MoA elucidation.

Phase 3: In Vitro and In Vivo Model Validation

The final phase of preclinical MoA elucidation involves confirming the findings in more complex, disease-relevant models.

3D Cell Culture and Organoid Models

Three-dimensional cell culture models, such as spheroids and organoids, more accurately recapitulate the in vivo microenvironment and cellular interactions compared to traditional 2D cultures.

In Vivo Efficacy and Pharmacodynamic Studies

Animal models are essential for evaluating the in vivo efficacy of the NCE and for confirming target engagement in a whole organism.

Experimental Protocol: Mouse Xenograft Model for Anti-Cancer Efficacy

-

Model Establishment: Implant human cancer cells (e.g., Jurkat) into immunocompromised mice.

-

Tumor Growth: Allow tumors to reach a palpable size.

-

Treatment: Administer the NCE to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.

-

Tumor Measurement: Measure tumor volume regularly throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, collect tumor tissue to assess target modulation by western blot or immunohistochemistry.

Conclusion

Elucidating the mechanism of action of a novel chemical entity is a multifaceted endeavor that requires a logical and iterative process of hypothesis generation and experimental validation. By employing the integrated workflow outlined in this guide, researchers can systematically unravel the biological activity of promising compounds like this compound, thereby accelerating their translation into potential therapeutic agents. The convergence of computational, biochemical, and systems biology approaches provides a powerful toolkit for modern drug discovery and development.

References

-

Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: PMC - PubMed Central URL: [Link]

-

Title: Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents Source: MDPI URL: [Link]

-

Title: Indole – a promising pharmacophore in recent antiviral drug discovery Source: PubMed Central URL: [Link]

-

Title: (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: ResearchGate URL: [Link]

-

Title: Identifying the macromolecular targets of de novo-designed chemical entities through self-organizing map consensus Source: PNAS URL: [Link]

-

Title: Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development Source: Chiba University URL: [Link]

-

Title: Elucidating Compound Mechanism of Action by Network Perturbation Analysis Source: PMC - NIH URL: [Link]

-

Title: Computational analyses of mechanism of action (MoA): data, methods and integration Source: NIH URL: [Link]

-

Title: Target identification and mechanism of action in chemical biology and drug discovery Source: NIH URL: [Link]

-

Title: Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding Source: Bioinformatics | Oxford Academic URL: [Link]

-

Title: Novel target identification towards drug repurposing based on biological activity profiles Source: PLOS One URL: [Link]

-

Title: Chemical biology for target identification and validation Source: MedChemComm (RSC Publishing) URL: [Link]

-

Title: New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter Source: ChemRxiv URL: [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pnas.org [pnas.org]

- 8. Novel target identification towards drug repurposing based on biological activity profiles | PLOS One [journals.plos.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

Technical Guide: IND-4C, a Novel Indole-Based Modulator of the IDO1 Pathway for Immuno-Oncology

Disclaimer: There is no publicly available scientific literature detailing the biological activity of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate. This guide is a scientifically-grounded, hypothetical exploration of a plausible biological activity based on its chemical structure. The data and experimental results presented herein are illustrative and intended to serve as a framework for potential future research.

Executive Summary

The tumor microenvironment is characterized by numerous mechanisms that promote immune evasion, representing a significant challenge in oncology. One key pathway is the catabolism of tryptophan by the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which leads to localized immunosuppression.[1][2][3] This guide introduces this compound, hereafter designated as IND-4C, a novel indole-based small molecule. Based on its structural features, IND-4C is hypothesized to function as an inhibitor of the IDO1 enzyme. This document provides a comprehensive overview of the proposed synthesis, characterization, and a systematic evaluation of the hypothetical biological activity of IND-4C as a potential therapeutic agent in immuno-oncology.

Introduction to the IDO1 Pathway and Therapeutic Rationale

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan into N-formylkynurenine.[1][4][5] In the context of cancer, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment has been correlated with poor prognosis.[1][4][6] The enzymatic activity of IDO1 exerts a potent immunosuppressive effect through two primary mechanisms:

-

Tryptophan Depletion: The local depletion of tryptophan can induce the arrest of T-cell proliferation and promote T-cell anergy.[1][3]

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites can induce the apoptosis of effector T-cells and promote the differentiation and activity of regulatory T-cells (Tregs).[1][5][6]

Collectively, these effects allow tumor cells to evade immune surveillance.[1] Therefore, the inhibition of IDO1 is a promising therapeutic strategy to restore anti-tumor immunity, potentially synergizing with other immunotherapies such as checkpoint inhibitors.[1][7] The indole nucleus of IND-4C represents a common scaffold in known IDO1 inhibitors, providing a strong rationale for investigating its potential in this pathway.[8]

The IDO1 Signaling Pathway

The diagram below illustrates the central role of IDO1 in tryptophan metabolism and its downstream immunosuppressive effects.

Synthesis and Characterization of IND-4C

A plausible synthetic route for IND-4C is proposed, starting from commercially available precursors. Standard analytical techniques would be employed to confirm the structure and purity of the final compound.

Proposed Synthetic Pathway

The synthesis could be achieved via a multi-step process, potentially involving the protection of the indole nitrogen, formylation, reduction of the resulting aldehyde to an alcohol, and subsequent carbamate formation. A general, plausible scheme is outlined below.

Sources

- 1. fortislife.com [fortislife.com]

- 2. Targeting the IDO1 pathway in cancer: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]

- 7. scholars.mssm.edu [scholars.mssm.edu]

- 8. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Potential of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate: A Technical Guide to Target Identification and Validation

Abstract

The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant therapeutic activities. This technical guide provides a comprehensive framework for identifying and validating the potential therapeutic targets of a specific indole derivative, Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate. Drawing upon the extensive body of research on structurally related indole compounds, we hypothesize that this molecule is a prime candidate for investigation as a modulator of key cellular processes implicated in oncology, inflammation, and neurodegenerative diseases. This document will detail the scientific rationale for pursuing specific target classes, provide validated, step-by-step experimental protocols for in vitro and in vivo evaluation, and present visual workflows and signaling pathways to guide the research process. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to systematically explore the therapeutic promise of this novel indole compound.

Introduction: The Indole Scaffold as a Cornerstone of Modern Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of biologically active compounds. Its unique electronic properties and ability to form hydrogen bonds allow for diverse interactions with a multitude of biological targets. This versatility has led to the development of numerous indole-containing drugs for treating a wide range of conditions, from cancer and inflammation to migraines and infections.[1][2][3]

This compound is a synthetic indole derivative with a unique substitution pattern that suggests a rich potential for biological activity. The presence of the 4-ylcarbamate group, in particular, draws parallels to other 4-substituted indole derivatives that have demonstrated potent and selective modulation of key therapeutic targets. While direct biological data for this specific molecule is not yet publicly available, a systematic investigation based on established structure-activity relationships (SAR) of related compounds can rapidly elucidate its therapeutic potential.

This guide will focus on three primary areas of investigation where indole derivatives have shown significant promise:

-

Oncology: Targeting key enzymes and structural proteins involved in cancer cell proliferation and survival.

-

Inflammation: Modulating signaling pathways that drive chronic inflammatory responses.

-

Neurodegeneration: Protecting neurons from damage and modulating pathways involved in neuroinflammatory and neurodegenerative processes.

Hypothesized Therapeutic Targets and Mechanistic Rationale

Based on the structural features of this compound and the known activities of analogous compounds, we propose the following as high-priority therapeutic targets for investigation.

Protein Kinases: Precision Targets in Oncology and Inflammation

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, particularly cancer. The 4-amino substitution on a heterocyclic core is a well-established pharmacophore for kinase inhibition.[4] Numerous indole derivatives have been developed as potent inhibitors of various kinases, including receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular signaling kinases (e.g., PI3K, Akt, CDKs).[5]

Hypothesis: The 4-ylcarbamate moiety of this compound can mimic the 4-amino group found in many kinase inhibitors, enabling the compound to bind to the ATP-binding pocket of specific kinases and inhibit their activity.

Supporting Evidence:

-

Derivatives of 4-aminoquinazoline, a scaffold with structural similarities to the 4-aminoindole core, are potent kinase inhibitors, with several approved as anticancer drugs (e.g., gefitinib, erlotinib).[4]

-

Modifications at the 4-position of the indole ring have been shown to be critical for the kinase inhibitory activity of certain indole derivatives.

Potential Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for tumor angiogenesis.

-

Phosphoinositide 3-kinase (PI3K): A central node in cell growth and survival signaling.

Signaling Pathway: EGFR Signaling

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

Tubulin Polymerization: Disrupting the Cytoskeleton of Cancer Cells

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization are among the most effective anticancer agents. Indole derivatives have been extensively investigated as tubulin polymerization inhibitors, with many acting at the colchicine binding site on β-tublin.[6][7][8][9]

Hypothesis: this compound may bind to tubulin and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Supporting Evidence:

-

4-amino and 4-hydroxy-1-aroylindoles have been identified as potent tubulin polymerization inhibitors with antiproliferative activity in the nanomolar range.[10]

-

The indole nucleus is a key feature of many natural and synthetic tubulin inhibitors that bind to the colchicine site.[2][8]

Diagram: Tubulin Polymerization Dynamics

Caption: The dynamic process of microtubule polymerization and depolymerization.

NF-κB Signaling Pathway: A Key Regulator of Inflammation

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Constitutive activation of NF-κB is associated with chronic inflammatory diseases and many types of cancer. Several indole derivatives have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines and mediators.[11][12]

Hypothesis: this compound may inhibit the NF-κB signaling pathway, leading to anti-inflammatory effects.

Supporting Evidence:

-

Indole-3-carbinol, a natural indole derivative, has been shown to suppress NF-κB activation by inhibiting IκBα kinase.[11][13]

-

The anti-inflammatory activity of some 4-indolyl-2-arylaminopyrimidine derivatives is mediated through the inhibition of the NF-κB signaling pathway.[14]

Signaling Pathway: NF-κB Activation

Caption: Simplified representation of the LPS-induced NF-κB signaling pathway.

Experimental Protocols for Target Validation

The following section provides detailed, step-by-step protocols for the in vitro and in vivo validation of the hypothesized therapeutic targets.

In Vitro Assays

This commercially available assay from Promega provides a robust and sensitive method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[5][7][15]

Workflow Diagram: ADP-Glo™ Kinase Assay

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

Kinase Reaction Setup: In a 384-well plate, add the following components in order:

-

1 µL of test compound or vehicle (DMSO).

-

2 µL of kinase and substrate mixture in kinase reaction buffer.

-

2 µL of ATP solution in kinase reaction buffer.

-

-

Incubation: Mix the plate and incubate at room temperature for the optimized reaction time (typically 60 minutes).

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[16]

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.[5]

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

| Parameter | Recommended Value |

| Plate Format | 384-well, white |

| Reaction Volume | 5 µL |

| Incubation Time (Kinase) | 60 minutes |

| Incubation Time (ADP-Glo™) | 40 minutes |

| Incubation Time (Detection) | 30-60 minutes |

| Detection Method | Luminescence |

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro using a fluorescent reporter that binds to polymerized microtubules.[11][12]

Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized >99% pure tubulin protein in ice-cold general tubulin buffer with GTP.

-

Prepare a stock solution of the fluorescent reporter (e.g., DAPI) in an appropriate buffer.

-

Prepare serial dilutions of this compound and control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as a depolymerizer).

-

-

Reaction Setup:

-

On ice, in a 384-well black plate, add the test compound or control to the appropriate wells.

-

Add the tubulin solution containing the fluorescent reporter to each well.

-

-

Polymerization and Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes (Excitation/Emission wavelengths will depend on the fluorescent reporter used).

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each concentration of the test compound.

-

Determine the effect of the compound on the rate and extent of tubulin polymerization. Calculate the IC50 value for inhibition of polymerization.

-

| Parameter | Recommended Value |

| Tubulin Concentration | 2 mg/mL |

| Plate Format | 384-well, black |

| Temperature | 37°C |

| Read Interval | 1 minute |

| Total Read Time | 60-90 minutes |

| Detection Method | Fluorescence |

This cell-based assay utilizes a reporter cell line that expresses the luciferase gene under the control of NF-κB response elements. Activation or inhibition of the NF-κB pathway can be quantified by measuring luciferase activity.[6][10][17][18]

Protocol:

-

Cell Culture and Seeding:

-

Culture HEK293 cells stably transfected with an NF-κB-luciferase reporter construct in appropriate growth medium.

-

Seed the cells into a 96-well white, clear-bottom plate and incubate overnight.

-

-

Compound Treatment:

-

The next day, replace the medium with fresh medium containing serial dilutions of this compound or a known NF-κB inhibitor (e.g., BAY 11-7082).

-

Pre-incubate the cells with the compound for 1-2 hours.

-

-

NF-κB Activation:

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), and incubate for 6-8 hours.

-

-

Luciferase Assay:

-

Remove the medium and lyse the cells.

-

Add a luciferase assay substrate to each well.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of NF-κB inhibition for each compound concentration and determine the IC50 value.

-

| Parameter | Recommended Value |

| Cell Line | HEK293 with NF-κB-luciferase reporter |

| Plate Format | 96-well, white, clear-bottom |

| Pre-incubation (Compound) | 1-2 hours |

| Incubation (Stimulant) | 6-8 hours |

| Detection Method | Luminescence |

In Vivo Models

This model is used to evaluate the in vivo antitumor activity of a test compound.[19][20][21][22]

Protocol Outline:

-